![molecular formula C7H8F6O3 B14662062 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol CAS No. 51125-44-1](/img/structure/B14662062.png)
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl groups and a dioxolane ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. It is often used in various industrial and scientific applications due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol typically involves the reaction of trifluoroacetic acid with ethylene glycol in the presence of a catalyst The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxolane ring
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are ethers and esters.
Scientific Research Applications
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly for its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The dioxolane ring provides structural stability, preventing the compound from undergoing rapid degradation.
Comparison with Similar Compounds
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane
- 1,3-Dioxolane
Comparison:
- 2,2-Bis(trifluoromethyl)-1,3-dioxolane: Similar in structure but lacks the ethan-1-ol group, making it less versatile in certain applications.
- 2,2-Dimethyl-1,3-dioxolane: Contains methyl groups instead of trifluoromethyl groups, resulting in different chemical properties such as lower thermal stability.
- 1,3-Dioxolane: Lacks the trifluoromethyl groups, making it less resistant to oxidation and thermal degradation.
The unique combination of trifluoromethyl groups and the dioxolane ring in 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol provides it with enhanced stability and resistance to chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
51125-44-1 |
|---|---|
Molecular Formula |
C7H8F6O3 |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
2-[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C7H8F6O3/c8-6(9,10)5(7(11,12)13)15-3-4(16-5)1-2-14/h4,14H,1-3H2 |
InChI Key |
RKSMNCOFILYXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)(C(F)(F)F)C(F)(F)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)

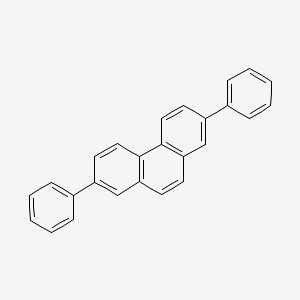

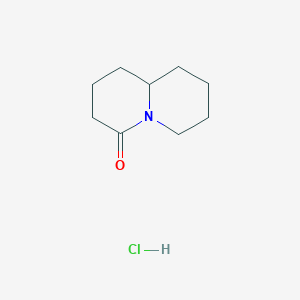

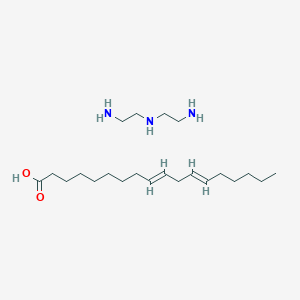
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
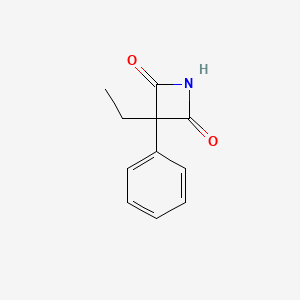
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
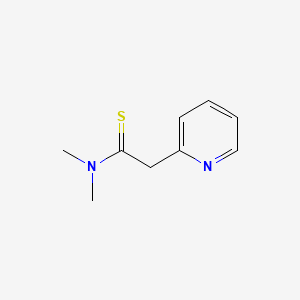
![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)
